N-(5-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(5-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a thiourea derivative with a haloketone.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated thiazole.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a suitable benzoyl chloride with an amine.
Sulfonylation: The piperidine ring can be sulfonylated using a sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenylthiazol-2-yl)benzamide: Lacks the piperidin-1-ylsulfonyl group.
4-(piperidin-1-ylsulfonyl)benzamide: Lacks the thiazole ring.
N-(5-methylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Has a methyl group instead of a phenyl group on the thiazole ring.
Uniqueness
N-(5-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the combination of the thiazole ring, phenyl group, and piperidin-1-ylsulfonyl group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
IUPAC Name |
N-(5-phenyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-20(23-21-22-15-19(28-21)16-7-3-1-4-8-16)17-9-11-18(12-10-17)29(26,27)24-13-5-2-6-14-24/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPFJFGANVVGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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